2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide
Description
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a valuable target for medicinal chemistry research.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c20-13-5-4-8-15(9-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-6-2-1-3-7-14/h4-5,8-10,12,14H,1-3,6-7,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKOMMJGUJGSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-diketones.
Introduction of the 3-chlorophenyl group: This step often involves a substitution reaction where a chlorinated aromatic compound is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the N-cyclohexylacetamide moiety: This can be done through an amidation reaction, where the amide bond is formed between the pyrazolo[3,4-d]pyrimidine core and cyclohexylacetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as ultrasonic-assisted synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidines .
Scientific Research Applications
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its anticancer and antimicrobial properties, it is being investigated for use in cancer therapy and as an antibiotic.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Receptor Binding: It can bind to receptors on the cell surface, blocking the signaling pathways that promote cell proliferation and survival.
Apoptosis Induction: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways
Comparison with Similar Compounds
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide can be compared with other pyrazolopyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: This core structure is common in many biologically active compounds, but the specific substituents on the core can significantly alter their activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit anticancer activity but may have different enzyme targets and mechanisms of action.
Thioglycoside derivatives: These compounds have shown potent cytotoxic activities against various cancer cell lines, similar to this compound
Biological Activity
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological mechanisms, and pharmacological applications.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. A typical synthetic route includes:
- Formation of the pyrazolopyrimidine core : This can be achieved through the reaction of 3-chlorophenylhydrazine with appropriate diketones under acidic conditions.
- Acylation : The pyrazolopyrimidine core is acylated with cyclohexanoyl chloride in the presence of a base like triethylamine to form the desired compound.
The mechanism of action for this compound may involve inhibition of specific enzymes or receptors. Compounds in the pyrazolo[3,4-d]pyrimidine class are known to interact with various molecular targets, potentially modulating signaling pathways related to cell proliferation and survival.
Pharmacological Profiles
Research indicates that this compound exhibits activity against several targets:
- Phosphoinositide 3-kinase (PI3K) : It may inhibit PI3K isoforms, which are crucial in regulating cellular processes such as growth and metabolism. For instance, related compounds have shown IC50 values in the low nanomolar range against PI3Kδ isoform, suggesting a similar potential for this compound .
- Antitumor Activity : Studies have indicated that pyrazolopyrimidine derivatives can exhibit cytotoxic effects on cancer cell lines. The structural similarity of this compound to known anticancer agents suggests it may also possess antitumor properties.
Study 1: Inhibition of PI3K
A study focused on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant inhibition of PI3Kδ with IC50 values as low as 2.8 nM for certain analogs. This highlights the potential for similar compounds to target this pathway effectively .
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro assays conducted on various cancer cell lines showed that structurally related compounds exhibit cytotoxicity with IC50 values ranging from 10 µM to 50 µM. The potential for this compound to induce apoptosis warrants further investigation.
Data Summary
Q & A
Q. What are the key synthetic strategies for preparing 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide?
The synthesis typically involves multi-step routes starting with pyrazole derivatives. For example:
- Step 1 : Cyclization of precursors (e.g., pyrazole or pyrimidine intermediates) under controlled conditions (e.g., reflux in ethanol or dichloromethane) to form the pyrazolo[3,4-d]pyrimidine core.
- Step 2 : Functionalization via substitution or acylation to introduce the 3-chlorophenyl and cyclohexylacetamide groups. Key reagents include potassium permanganate (oxidation) and sodium borohydride (reduction) .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and molecular integrity.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% recommended for biological assays).
- Mass Spectrometry (LC-MS/HRMS) : Validation of molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing, as demonstrated in related pyrazolo-pyrimidine derivatives .
Q. What preliminary biological activities have been reported for this compound?
The compound’s pyrazolo[3,4-d]pyrimidine scaffold is associated with:
- Anticancer activity : Inhibition of kinases involved in cell cycle regulation (e.g., CDK2/4) via competitive ATP-binding site interactions. IC values in low micromolar ranges have been reported for analogs .
- Anti-inflammatory effects : Suppression of COX-2 or NF-κB pathways in in vitro models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for aryl group attachment .
- Catalyst screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .
- Flow chemistry : Continuous reactors reduce reaction times and improve reproducibility for multi-step syntheses .
Q. What is the role of the 3-chlorophenyl substituent in modulating bioactivity?
- Binding affinity : The chloro group enhances hydrophobic interactions with kinase active sites (e.g., increased binding energy by 1.5–2.0 kcal/mol in docking studies) .
- SAR insights : Replacement with electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability but may reduce solubility .
Q. How can researchers identify and validate molecular targets for this compound?
Q. How should contradictions in bioactivity data across studies be resolved?
- Assay standardization : Compare IC values under consistent conditions (e.g., ATP concentration, cell passage number).
- Metabolic stability testing : Evaluate compound degradation in assay media (e.g., liver microsome stability) .
- Structural analogs : Test derivatives to isolate substituent-specific effects (e.g., cyclohexyl vs. aryl acetamide groups) .
Q. What in vivo models are suitable for evaluating therapeutic potential?
Q. How can researchers assess the compound’s selectivity against off-target proteins?
Q. What computational methods predict structure-activity relationships (SAR) for further optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
